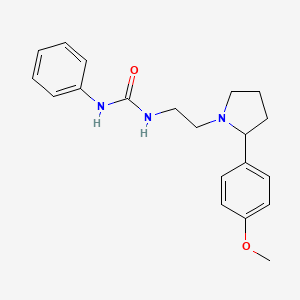

1-(2-(2-(4-Methoxyphenyl)pyrrolidin-1-yl)ethyl)-3-phenylurea

Description

Properties

IUPAC Name |

1-[2-[2-(4-methoxyphenyl)pyrrolidin-1-yl]ethyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-25-18-11-9-16(10-12-18)19-8-5-14-23(19)15-13-21-20(24)22-17-6-3-2-4-7-17/h2-4,6-7,9-12,19H,5,8,13-15H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVOAICNRRNMRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCN2CCNC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(2-(4-Methoxyphenyl)pyrrolidin-1-yl)ethyl)-3-phenylurea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptor systems and enzymes involved in cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For example, it has been shown to inhibit cell proliferation in human breast cancer cells (MCF-7) with an IC50 value indicating moderate potency.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

In Vivo Studies

In vivo studies using animal models have indicated that the compound possesses anti-inflammatory properties. Notably, it reduced edema in a carrageenan-induced paw edema model, suggesting potential use in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The urea moiety plays a crucial role in the biological activity of the compound. Variations in the phenyl and pyrrolidine substituents significantly impact the efficacy and selectivity towards specific biological targets. The presence of the methoxy group on the phenyl ring enhances lipophilicity, potentially improving bioavailability.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the efficacy of similar urea derivatives against cancer cells. The findings suggested that modifications on the phenyl ring could lead to enhanced cytotoxicity against various cancer types, emphasizing the importance of structural optimization in drug design .

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of related compounds in a mouse model of acute inflammation. The results indicated that these compounds could significantly reduce pro-inflammatory cytokine levels, supporting their potential therapeutic application in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Based Urea Derivatives

3-(1-Benzylpyrrolidin-3-yl)-1,1-diphenylurea ()

- Structural Differences : Replaces the 4-methoxyphenyl group on pyrrolidine with a benzyl group and uses a diphenylurea instead of a phenylurea.

- Implications: The benzyl group may enhance lipophilicity and membrane permeability compared to the 4-methoxyphenyl substituent.

- Key Data: No explicit activity data provided, but urea derivatives are often explored as kinase inhibitors or GPCR modulators .

Imp. H(EP) ()

- Structural Differences: Contains a cyclohexanol and an ethylamine linker instead of a urea group. The 4-methoxyphenyl substituent is retained.

- Implications: The absence of urea eliminates hydrogen-bonding capacity, which may reduce target engagement.

Pyrrolidine Derivatives with Aromatic Substituents

5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) ()

- Structural Differences : Incorporates an oxadiazole ring and a phenylethyl-pyrrolidine group instead of urea.

- Implications : The oxadiazole ring may enhance π-π stacking interactions, while the phenylethyl group increases hydrophobicity. Reported in antiviral studies, suggesting pyrrolidine-oxadiazole hybrids may target viral proteases or polymerases .

(2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP) ()

- Structural Differences: Replaces urea with a diazenyl group and introduces a propenone chain.

- Implications: The diazenyl group may confer redox activity or metal-binding properties, while the propenone moiety could participate in Michael addition reactions. Such features are common in anticancer or antimicrobial agents .

Amine vs. Urea Functional Groups

1-[1-(4-Methylphenyl)pyrrolidin-3-yl]methanamine Hydrochloride ()

- Structural Differences : Substitutes urea with a primary amine and uses a 4-methylphenyl group instead of 4-methoxyphenyl.

- Implications: The amine group may protonate at physiological pH, enhancing solubility but reducing passive diffusion.

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Urea vs. Amine : Urea derivatives generally exhibit stronger hydrogen-bonding capabilities, critical for target engagement in enzyme inhibition. Amines, while more soluble, may require salt formation (e.g., hydrochlorides) for stability .

- In contrast, 4-methylphenyl () offers purely hydrophobic interactions .

- Pyrrolidine Modifications : Ethyl linkers (as in the target) improve conformational flexibility, whereas rigid oxadiazole or diazenyl groups () may restrict binding to specific pockets .

Q & A

Q. Q1. What are the most reliable synthetic routes for 1-(2-(2-(4-Methoxyphenyl)pyrrolidin-1-yl)ethyl)-3-phenylurea, and how can reaction conditions be optimized?

A1. Key synthetic routes involve coupling the pyrrolidine moiety with a phenylurea group via nucleophilic substitution or reductive amination. For example, the pyrrolidin-1-ylethyl intermediate can be prepared by reacting 4-methoxyphenylpyrrolidine with ethylenediamine derivatives under anhydrous conditions (e.g., DMF, 60–80°C). Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for amine:urea coupling), using catalysts like EDCI/HOBt for carbodiimide-based activation, and monitoring purity via HPLC . Advanced optimization may involve DoE (Design of Experiments) to evaluate temperature, solvent polarity, and reaction time impacts on yield .

Advanced Structural Characterization

Q. Q2. How can conflicting crystallographic data on the compound’s conformation be resolved?

A2. Discrepancies in crystallographic data (e.g., torsional angles of the pyrrolidine ring) require multi-technique validation. Use single-crystal X-ray diffraction (SC-XRD) for absolute configuration determination (as in analogous structures ), complemented by DFT calculations (B3LYP/6-31G* level) to model energetically favorable conformers. Pair with 2D NOESY NMR to validate spatial proximity of protons in solution .

Basic Biological Activity Profiling

Q. Q3. What in vitro assays are suitable for initial screening of this compound’s bioactivity?

A3. Prioritize enzyme inhibition assays (e.g., kinase or phosphatase targets) due to the urea group’s hydrogen-bonding potential. Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) for high-throughput screening. Cell viability assays (MTT/XTT) in cancer lines (e.g., HeLa, MCF-7) can assess antiproliferative effects. Reference analogous compounds with pyrrolidine-urea scaffolds showing IC50 values in the µM range .

Advanced Mechanistic Studies

Q. Q4. How can molecular docking and MD simulations elucidate the compound’s interaction with biological targets?

A4. Perform homology modeling of suspected targets (e.g., kinases) using SWISS-MODEL, followed by rigid/flexible docking (AutoDock Vina or Schrödinger Glide). Validate binding poses with MD simulations (GROMACS) over 100+ ns to assess stability of hydrogen bonds between the urea group and catalytic residues. Compare with mutagenesis data (e.g., Ala scanning) to confirm critical interactions .

Data Contradiction Analysis

Q. Q5. How should researchers address discrepancies in reported IC50 values across studies?

A5. Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity. Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment) or replicate assays in parallel with positive controls (e.g., staurosporine for kinase inhibition). Meta-analysis of dose-response curves (GraphPad Prism) and Hill slope comparisons can identify outlier datasets .

Safety and Handling

Q. Q6. What safety protocols are critical when handling this compound in laboratory settings?

A6. Refer to SDS guidelines for urea derivatives: use PPE (gloves, goggles), avoid inhalation of powders (work in fume hood), and store in anhydrous conditions (<4°C). Toxicity data for similar compounds suggest LD50 > 500 mg/kg (oral, rat), but conduct Ames tests for mutagenicity. Spill cleanup requires ethanol/water mixtures to neutralize reactive intermediates .

Analytical Method Development

Q. Q7. Which advanced chromatographic methods resolve co-eluting impurities in the compound?

A7. Use UPLC-MS/MS with a HILIC column (e.g., Acquity UPLC BEH Amide) for polar impurities. Gradient elution (5–95% acetonitrile in 0.1% formic acid) at 0.3 mL/min enhances resolution. For chiral impurities, employ a Chiralpak IG-3 column with hexane:isopropanol (85:15). Validate methods per ICH Q2(R1) guidelines, ensuring LOQ < 0.1% .

Stability and Degradation Studies

Q. Q8. How can forced degradation studies identify major degradation pathways?

A8. Expose the compound to stress conditions:

- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24h.

- Oxidative : 3% H2O2 at RT for 6h.

- Photolytic : 1.2 million lux-hours in a light cabinet.

Analyze degradants via LC-HRMS (Q-TOF) to identify cleavage products (e.g., methoxyphenyl ring oxidation). Kinetic modeling (Arrhenius equation) predicts shelf-life under accelerated conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.